Bicyclo[3.2.2]nonane-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74896-15-4 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
bicyclo[3.2.2]nonane-2,4-dione |
InChI |
InChI=1S/C9H12O2/c10-8-5-9(11)7-2-1-6(8)3-4-7/h6-7H,1-5H2 |
InChI Key |
CKLWGLBZLKGUPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(=O)CC2=O |
Origin of Product |
United States |
Methodological Approaches to the Synthesis of Bicyclo 3.2.2 Nonane 2,4 Dione and Its Core Scaffold
Classical and Contemporary Synthetic Routes
The construction of the bicyclo[3.2.2]nonane skeleton, including its dione (B5365651) derivatives, relies on a variety of synthetic transformations ranging from classic condensation and cycloaddition reactions to modern catalytic methodologies.
Condensation Reactions in Bicyclo[3.2.2]nonane-2,4-dione Construction
Condensation reactions are a foundational strategy for the synthesis of cyclic ketones, and they have been applied to the construction of the this compound system. One notable example is the base-catalyzed condensation of cyclohexanone (B45756) with acetone (B3395972), which can lead to the formation of this compound. ontosight.ai This type of reaction typically involves the formation of enolates followed by nucleophilic addition and subsequent cyclization. ontosight.ai
Intramolecular condensation reactions, such as the Thorpe-Ziegler reaction, provide a powerful method for forming cyclic ketones from dinitriles. wikipedia.orgambeed.comresearchgate.net This reaction, conceptually related to the Dieckmann condensation, involves the base-catalyzed intramolecular self-condensation of a dinitrile, which, after acidic hydrolysis, yields a cyclic ketone. wikipedia.org While direct application to this compound is not extensively detailed, the principle of intramolecular cyclization of a suitably substituted cycloheptane (B1346806) precursor bearing nitrile or ester functionalities represents a viable synthetic pathway. For instance, the intramolecular condensation of a cyclooctanone (B32682) derivative has been shown to produce a bicyclo[3.3.1]nonane-dione. rsc.org
Diels-Alder Cycloadditions in Bicyclo[3.2.2]nonane System Assembly
The Diels-Alder reaction is a powerful and widely used method for constructing six-membered rings and has been instrumental in the synthesis of the bicyclo[3.2.2]nonane framework. arizona.edunih.gov This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. researchgate.net In the context of bicyclo[3.2.2]nonane synthesis, a cycloheptadiene derivative can act as the diene, reacting with a suitable dienophile to form the bicyclic system. beilstein-journals.orgd-nb.info
The reactivity of the dienophile is crucial for the success of the Diels-Alder reaction. While simple α,β-unsaturated ketones can be challenging dienophiles, their reactivity can be enhanced. princeton.edu For instance, the use of Lewis acids can promote the reaction by coordinating to the dienophile, thereby lowering its LUMO energy. beilstein-journals.orgd-nb.infonih.gov Halogenated cycloalkenones have also been shown to be highly reactive and selective dienophiles in Diels-Alder reactions. nih.gov
Furthermore, intramolecular Diels-Alder reactions have been employed to construct bicyclic systems. ethz.chacs.org This approach involves a molecule containing both a diene and a dienophile, which undergo an intramolecular cycloaddition to form the bicyclic product. For example, an intramolecular Diels-Alder reaction of a masked o-benzoquinone has been used to generate a bicyclo[2.2.2]octenone derivative, a related bicyclic system. acs.org The strategic application of this reaction can lead to the formation of complex polycyclic structures, including those containing the bicyclo[3.2.2]nonane core. royalsocietypublishing.org
| Diene | Dienophile | Conditions | Product | Reference |
| 1,4-Dimethylcycloheptadiene | Acrolein | TBSOTf | Bicyclo[3.2.2]nonene derivative | beilstein-journals.orgd-nb.info |
| 2-(Allyloxy)phenol (masked o-benzoquinone precursor) | (intramolecular) | Heat | α-Keto acetal (B89532) (precursor to 2-azabicyclo[3.2.2]nonane) | ethz.ch |
| Cyclohept-2-enone (photochemically generated (E)-isomer) | 1,3-Cyclopentadiene | Thermal | trans-Fused bicyclo[3.2.2]nonane derivative | researchgate.net |
| Tropone | 2,3-Bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptadiene | High Pressure, Heat | Homobarrelenone (bicyclo[3.2.2]nona-3,6,8-trien-2-one) | oup.com |
Oxidative Coupling Strategies
Oxidative coupling reactions provide a direct method for the formation of carbon-carbon bonds and have been utilized in the synthesis of 1,4-dicarbonyl compounds, which are key precursors to cyclic systems. researchgate.netthieme-connect.com The oxidative coupling of ketone enolates or their silyl (B83357) enol ether derivatives can lead to the formation of a 1,4-diketone, which can then undergo an intramolecular aldol (B89426) condensation to form a six-membered ring, a key feature of the bicyclo[3.2.2]nonane system. thieme-connect.com
Various oxidizing agents, such as copper(II) and iron(III) salts, have been employed for this purpose. thieme-connect.comacs.org The use of a silicon tether in the oxidative coupling of silyl bis-enol ethers has been shown to be an effective strategy for constructing complex bicyclic structures. thieme-connect.com This method allows for the coupling of both aromatic and aliphatic ketones and can be used to create quaternary centers. researchgate.net While direct synthesis of this compound via this method is not explicitly detailed, the construction of the 1,4-dicarbonyl moiety within a cycloheptane ring system would be a logical precursor to the target molecule through an intramolecular cyclization.
Alkylation-Cyclization Sequences for Bicyclo[3.2.2]nonane Diketones
An alkylation-cyclization sequence offers a versatile approach to constructing the bicyclo[3.2.2]nonane ring system. This strategy typically involves the alkylation of a pre-existing cyclic ketone, such as a cycloheptanone (B156872) derivative, followed by an intramolecular cyclization to form the second ring. For instance, the alkylation of 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione has been studied, which can lead to isomerization to a bicyclo[4.2.1]nonane system under certain conditions. cdnsciencepub.com
The synthesis of ω-functionalized ketones from the ring-opening of strained cyclic alcohols presents another pathway that could be adapted for the synthesis of bicyclo[3.2.2]nonane precursors. rsc.org This method involves the radical ring-opening of cyclobutanols or cyclopropanols to generate an alkyl radical, which is then trapped to form a functionalized ketone. A strategically designed cycloheptanol (B1583049) derivative could potentially undergo a similar transformation to generate a precursor suitable for cyclization into the this compound.
Catalytic Methodologies in Bicyclo[3.2.2]nonane Synthesis
Modern catalytic methods have significantly advanced the synthesis of complex molecules, including the bicyclo[3.2.2]nonane scaffold. Metal-catalyzed reactions, in particular, offer efficient and selective routes to this ring system. For example, cobalt-mediated (2+2+3) cycloadditions of enediynes with γ-alkylidenebutenolides can form the bicyclo[3.2.2]nonane-6,8-dione backbone.
Rhodium-catalyzed reactions have also proven useful. The dirhodium tetracarboxylate-catalyzed decomposition of vinyldiazoacetates in the presence of 1,2-dihydropyridines proceeds via a tandem cyclopropanation/Cope rearrangement to construct the 6-azabicyclo[3.2.2]nonane ring system. acs.org While this produces a heteroatomic analogue, the underlying principle of catalyzed cycloaddition demonstrates a powerful approach to the core scaffold.
Furthermore, palladium-catalyzed intramolecular coupling reactions have been investigated for the formation of bicyclic systems. royalsocietypublishing.org For instance, an intramolecular Heck reaction has been used to create a bicyclo[3.3.1]nonane ring system from a hydroanthraquinone derivative, with methods for the synthesis of [3.2.2] ring systems being under investigation. royalsocietypublishing.org Recently, a fungal P450 enzyme was discovered to catalyze the formation of a bicyclo[3.2.2]nonane structure through a two-step dimerization and cyclization mechanism. acs.org
Enantioselective and Stereocontrolled Synthesis of Bicyclo[3.2.2]nonane Derivatives
The development of enantioselective and stereocontrolled methods for the synthesis of bicyclo[3.2.2]nonane derivatives is crucial for accessing chiral molecules with specific biological activities. ucl.ac.ukrsc.org Several strategies have been developed to achieve this, primarily focusing on asymmetric catalysis and the use of chiral auxiliaries. acs.orgacs.orgnih.gov
Asymmetric Diels-Alder reactions have been a cornerstone of enantioselective synthesis. beilstein-journals.orgd-nb.infonih.gov The use of chiral Lewis acids can effectively induce enantioselectivity in the cycloaddition. beilstein-journals.orgd-nb.infonih.gov For example, a TBSOTf-promoted stereoselective Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein was used to construct a highly functionalized bicyclo[3.2.2]nonene derivative with control over the newly formed stereocenters. beilstein-journals.orgd-nb.infonih.gov
Chiral auxiliaries provide another reliable method for stereocontrol. acs.orgacs.org These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. For instance, chiral 2-oxazolidinones have been used as auxiliaries in asymmetric Reformatsky-type reactions to produce chiral β-hydroxy carboximides with high diastereomeric excess. acs.org In the synthesis of 6-azabicyclo[3.2.2]nonane derivatives, asymmetric induction was achieved using (S)-lactate methyl ester as a chiral auxiliary. acs.org
Catalytic asymmetric methods are highly desirable as they can generate large quantities of enantiomerically enriched product from a small amount of a chiral catalyst. acs.orgnih.gov Dirhodium tetraprolinates have been used as chiral catalysts for the asymmetric synthesis of 6-azabicyclo[3.2.2]nonane and 6-azabicyclo[3.2.2]nonanone ring systems. acs.org More recently, a catalytic enantioselective synthesis of 2,3-dihydrobenzo[b]oxepines was developed using a scandium(III)-triflate/Box ligand system, and the products were shown to be useful precursors to bicyclo[3.2.2]nonane derivatives. nih.gov
| Method | Catalyst/Auxiliary | Substrates | Key Feature | Reference |
| Asymmetric Diels-Alder | TBSOTf (promoter for chiral diene) | Optically active 1,4-dimethylcycloheptadiene and acrolein | Stereoselective formation of two quaternary carbons | beilstein-journals.orgd-nb.infonih.gov |
| Asymmetric Cycloaddition | Chiral Dirhodium Tetraprolinates | Vinyldiazoacetates and 1,2-dihydropyridines | Catalytic enantioselective synthesis of 6-azabicyclo[3.2.2]nonanes | acs.org |
| Asymmetric Oxetane (B1205548) Opening | Sc(OTf)₃ and Box Ligand | Oxetanes with internal carbon nucleophiles | Provides enantioenriched precursors to bicyclo[3.2.2]nonane derivatives | nih.gov |
| Chiral Auxiliary Directed Reaction | (S)-Lactate methyl ester | Vinyldiazoacetates and 1,2-dihydropyridines | Diastereoselective synthesis of 6-azabicyclo[3.2.2]nonanes | acs.org |
Chiral Auxiliaries and Catalytic Asymmetric Synthesis
The enantioselective synthesis of the bicyclo[3.2.2]nonane scaffold often employs chiral auxiliaries or catalytic asymmetric methods to control the stereochemical outcome of key bond-forming reactions. These approaches are critical for accessing enantiomerically pure or enriched products, which are often essential for biological applications.
One notable strategy involves the use of chiral auxiliaries to direct the stereochemistry of cycloaddition reactions. For instance, the Diels-Alder reaction, a powerful tool for the construction of cyclic systems, can be rendered asymmetric by attaching a chiral auxiliary to either the diene or the dienophile. Although specific examples for the direct synthesis of this compound using this method are not prevalent in the reviewed literature, the principle has been applied to the synthesis of related bicyclic structures. For example, chiral 4-substituted 2-oxazolidinones have been employed as auxiliaries in asymmetric reactions to create chiral building blocks that could potentially be elaborated into bicyclo[3.2.2]nonane systems. acs.org
Catalytic asymmetric synthesis offers a more atom-economical approach to enantioselective synthesis. This often involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to create a chiral environment for the reaction. Dirhodium tetraprolinates have been used as chiral catalysts in the construction of the related 6-azabicyclo[3.2.2]nonane ring system through a tandem cyclopropanation/Cope rearrangement. acs.org This highlights the potential of rhodium-catalyzed reactions for the asymmetric synthesis of bicyclo[3.2.2]nonane scaffolds.
Another powerful method is the catalytic asymmetric opening of oxetanes by internal carbon nucleophiles. This has been shown to provide access to enantioenriched 2,3-dihydrobenzo[b]oxepines, which can serve as precursors to bicyclo[3.2.2]nonane derivatives. nih.gov This intramolecular C-C bond formation, catalyzed by a combination of Sc(OTf)₃ and a Box ligand, achieves good chemical efficiency and enantioselectivity. nih.gov
The following table summarizes key research findings in the asymmetric synthesis of bicyclo[3.2.2]nonane scaffolds and related structures.
| Catalyst/Auxiliary | Substrate(s) | Reaction Type | Product | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Yield (%) | Reference |
| (S)-lactate methyl ester | Vinyldiazoacetate and N-phenoxycarbonyl protected 1,2-dihydropyridine | [3+4] Cycloaddition | 6-Azabicyclo[3.2.2]nonane derivative | Asymmetric induction observed | Not specified | acs.org |
| Dirhodium tetraprolinates | Vinyldiazoacetate and N-phenoxycarbonyl protected 1,2-dihydropyridine | [3+4] Cycloaddition | 6-Azabicyclo[3.2.2]nonane derivative | Asymmetric induction observed | Not specified | acs.org |
| Sc(OTf)₃ / Box ligand | Oxetane with internal carbon nucleophile | Intramolecular oxetane opening | Enantioenriched 2,3-dihydrobenzo[b]oxepine | Good enantioselectivity | Good | nih.gov |
| (R)-CBS and BH₃·SMe₂ | α,β-unsaturated ketone | Asymmetric reduction | Chiral alcohol precursor to bicyclo[3.2.2]nonene | 82% ee | Not specified | beilstein-journals.org |
| Chiral 4-substituted 2-oxazolidinones | α-bromoacetic acid and various aldehydes | Asymmetric Samarium-Reformatsky Reaction | β-hydroxy carboximides | up to >99% de | Good | acs.org |
Diastereoselective Approaches to Bicyclo[3.2.2]nonane Scaffolds
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters created in a single reaction. For the construction of the bicyclo[3.2.2]nonane scaffold, several diastereoselective methods have been developed, often relying on substrate control or reagent control to favor the formation of one diastereomer over others.
A key strategy for constructing the bicyclo[3.2.2]nonane core is the Diels-Alder reaction. The stereoselectivity of this reaction can be influenced by the facial selectivity of the diene and dienophile, as well as by the use of Lewis acid catalysts. For example, the TBSOTf-promoted Diels-Alder reaction between an optically active 1,4-dimethylcycloheptadiene and acrolein produces a highly functionalized bicyclo[3.2.2]nonene derivative with control over the stereochemistry at the newly formed stereocenters. beilstein-journals.orgnih.gov
Another approach involves intramolecular reactions of acyclic precursors. For instance, an intramolecular oxidative arylation of an enol ether has been utilized to assemble a benzocycloheptenone, which then undergoes a Hauser-Kraus annulation-aldol reaction sequence to construct the bicyclo[3.2.2]nonene motif. researchgate.net
The alkylation of diethyl succinylsuccinate with 1,3-dibromopropane (B121459) has been reported to yield 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione. cdnsciencepub.com This reaction, however, can lead to the formation of a bicyclo[4.2.1]nonane isomer through rearrangement. cdnsciencepub.com
The following table summarizes key research findings in the diastereoselective synthesis of bicyclo[3.2.2]nonane scaffolds.
| Starting Material(s) | Reagent(s)/Condition(s) | Reaction Type | Product | Diastereomeric Ratio (dr) / Selectivity | Yield (%) | Reference |
| Optically active 1,4-dimethylcycloheptadiene and acrolein | TBSOTf | Diels-Alder reaction | Highly functionalized bicyclo[3.2.2]nonene derivative | Stereoselective | Not specified | beilstein-journals.orgnih.gov |
| Diethyl succinylsuccinate and 1,3-dibromopropane | Sodium salt formation | Alkylation | 1,5-Biscarbethoxybicyclo[3.2.2]nonane-6,8-dione | Main product, with bicyclo[4.2.1]nonane isomer as by-product | Acceptable | cdnsciencepub.com |
| Enol ether precursor | Intramolecular oxidative arylation, Hauser-Kraus annulation-aldol sequence | Cyclization/Annulation | Bicyclo[3.2.2]nonene motif | Not specified | Not specified | researchgate.net |
| 3-propargyl-2-alkenyl indole | Radical initiator | Radical cyclization-cyclopropanation-ring expansion | Bicyclo[3.2.2]nonane-derived cyclohepta[b]indole | Diastereoselective | Not specified | researchgate.net |
Reactivity and Chemical Transformations of Bicyclo 3.2.2 Nonane 2,4 Dione
Dicarbonyl Reactivity: Enolization and Nucleophilic Additions
The presence of two ketone functionalities in the bicyclo[3.2.2]nonane-2,4-dione structure governs its reactivity, particularly with respect to enolization and nucleophilic additions.
The enolization of bicyclic ketones, including those with the bicyclo[3.2.2]nonane framework, is a well-studied phenomenon. The formation of enolates is a critical step in many carbon-carbon bond-forming reactions. Studies on related bicyclic systems, such as bicyclo[3.3.1]nonan-2-one, have provided insights into the factors influencing enolate formation and subsequent reactions. The stereochemistry of enolization is often directed by the rigid bicyclic framework, leading to selective reactions.
Nucleophilic additions to the carbonyl groups of this compound are also a prominent feature of its chemistry. The accessibility of the carbonyl carbons to nucleophiles can be influenced by the steric environment imposed by the bridged ring system. Nucleophilic substitution reactions on derivatives of the bicyclo[3.2.2]nonane system have been shown to proceed with the formation of various ethers, imides, and amines. acs.org For instance, the reaction of a mesylate-tropane intermediate with alkoxides, metal imides, or amines can lead to the formation of bicyclo[3.2.2]nonane derivatives. acs.org The nature of the nucleophile can influence the product distribution, with alkoxides sometimes leading exclusively to the rearranged bicyclo[3.2.2]nonane structure, while amines or imides may yield a mixture of products. acs.org
Skeletal Rearrangements and Ring Dynamics within the Bicyclo[3.2.2]nonane Framework
The rigid yet dynamic nature of the bicyclo[3.2.2]nonane skeleton makes it susceptible to a variety of skeletal rearrangements and ring transformations.
Isomerization Pathways of Bicyclo[3.2.2]nonane Diketones
Isomerization reactions can occur within the bicyclo[3.2.2]nonane framework, often driven by the formation of more stable isomers. For example, the synthesis of 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione can be accompanied by the formation of a byproduct, 1,5-biscarbethoxybicyclo[4.2.1]nonane-7,9-dione. cdnsciencepub.com This suggests that isomerization of the bicyclo[3.2.2]nonane analogue can occur after the initial alkylation reaction. cdnsciencepub.com Furthermore, the synthesis of the highly strained anti-Bredt compound, bicyclo[3.2.2]nona-1,6,8-triene, has been achieved through the isomerization of tricyclo[3.2.2.0(2,4)]nona-2,6-diene. nih.gov
Ring Expansion and Contraction Reactions of Bicyclic Systems
Ring expansion and contraction reactions are powerful tools for modifying bicyclic frameworks. wikipedia.org These transformations can be initiated through various mechanisms, including carbocation rearrangements. For instance, the Tiffeneau–Demjanov rearrangement, a type of pinacol (B44631) rearrangement, can be used to expand rings. Ring expansions can also be achieved by the opening of a bicyclic system that contains a smaller ring, such as a cyclopropane. wikipedia.org
In the context of the bicyclo[3.2.2]nonane system, ring expansion of smaller bicyclic systems has been utilized as a synthetic strategy. core.ac.uk For example, reactions involving bicyclo[2.2.2]octanes with epoxide groups can lead to the formation of bicyclo[3.2.2]nonanes through ring expansion. thieme-connect.com Conversely, ring contraction reactions can also occur, often proceeding through the migration of an endocyclic bond to a carbocation, which can be generated from the loss of a leaving group.
Electrocyclic Reactions and Photochemistry Relevant to Bicyclo[3.2.2]nonane
Electrocyclic reactions, which involve the concerted reorganization of π-electrons, are significant in the synthesis and transformation of cyclic and bicyclic systems. masterorganicchemistry.comscribd.com These reactions can be initiated either thermally or photochemically, and their stereochemical outcomes are governed by the principles of orbital symmetry. masterorganicchemistry.comaklectures.com The synthesis of bicyclo[3.2.2]nonane derivatives can be achieved through Diels-Alder reactions, a type of pericyclic reaction. core.ac.uk For example, the reaction of cyclohepta-2,4-dienone with N-phenylmaleimide yields a bicyclo[3.2.2]non-6-en-2-one derivative. core.ac.uk
Photochemical conditions can be used to promote electrocyclic reactions that may not be favorable under thermal conditions. The absorption of light can excite electrons to higher energy molecular orbitals, altering the symmetry requirements for the reaction and leading to different stereochemical outcomes. aklectures.com
Functional Group Interconversions on this compound Derivatives
The carbonyl groups of this compound and its derivatives serve as handles for a wide range of functional group interconversions.
Selective Reduction and Oxidation Strategies
Selective reduction of one or both carbonyl groups in this compound can lead to the formation of hydroxy ketones or diols. The choice of reducing agent and reaction conditions is crucial for achieving the desired level of reduction and stereoselectivity. For instance, in related bicyclo[3.3.1]nonane-2,6-dione systems, enzymatic reductions have been employed to achieve stereoselective reduction of one ketone, yielding a chiral hydroxy ketone. rsc.org
Oxidation reactions of bicyclo[3.2.2]nonane derivatives can also be performed to introduce new functional groups or modify existing ones. For example, the aldehyde group in bicyclo[3.2.2]nonane-1-carbaldehyde can be oxidized to a carboxylic acid using common oxidizing agents. smolecule.com
Derivatization at Carbonyl and Bridgehead Positions
The this compound framework possesses two primary sites for chemical modification: the electrophilic carbonyl carbons and the potentially reactive bridgehead positions. Research into this specific bicyclic system has revealed distinct strategies for functionalization at these sites, often with the bridgehead derivatization being an integral part of the synthetic route to the core structure itself.
Derivatization at Bridgehead Positions
Functionalization at the bridgehead carbons (C1 and C5) of the bicyclo[3.2.2]nonane-dione system has been effectively achieved during the construction of the bicyclic skeleton. A key synthetic approach involves the alkylation of a precursor dicarboxylate.
Detailed research by L. Taimr and J.G. Smith demonstrated the synthesis of a bridgehead-disubstituted derivative by reacting the sodium salt of diethyl succinylsuccinate with 1,3-dibromopropane (B121459). cdnsciencepub.com This reaction directly installs carbethoxy groups at the C1 and C5 bridgehead positions, yielding the target compound, 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione, in an acceptable yield. cdnsciencepub.com
Interestingly, the reaction conditions can lead to skeletal rearrangements. A minor by-product, identified as 1,5-biscarbethoxybicyclo[4.2.1]nonane-7,9-dione, was also isolated. cdnsciencepub.comcdnsciencepub.com Further investigation confirmed that this [4.2.1] isomer arises from the isomerization of the primary [3.2.2] product under the influence of base present in the reaction medium. cdnsciencepub.com Treating the pure 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione with sodium acetate (B1210297) in refluxing ethanol (B145695) induced its partial conversion to the bicyclo[4.2.1]nonane isomer, confirming the mechanism involves carbanionic intermediates. cdnsciencepub.com
| Reactant | Reagent | Main Product | By-product | Yield (Main Product) |
| Sodium salt of diethyl succinylsuccinate | 1,3-dibromopropane | 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione | 1,5-biscarbethoxybicyclo[4.2.1]nonane-7,9-dione | Acceptable |
Derivatization at Carbonyl Positions
The carbonyl groups of the bicyclo[3.2.2]nonane-dione system undergo typical reactions of ketones, such as thioketal formation, which serves as a method for both protection and further functionalization. The reactivity of the dione (B5365651) has been explored using 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione as a representative substrate. cdnsciencepub.com
The reaction with 1,2-ethanedithiol (B43112) proceeds in a straightforward manner to form the corresponding thioketal. cdnsciencepub.com However, the rate of this reaction is considerably slower than that observed for analogous bicyclo[2.2.2]octane compounds. cdnsciencepub.com Subsequent desulfurization of the resulting thioketal using Raney nickel provides a route to 1,5-biscarbethoxybicyclo[3.2.2]nonane. cdnsciencepub.com
In contrast, the reaction with 1,3-propanedithiol (B87085) in the presence of a toluenesulfonic acid catalyst is significantly more complex. cdnsciencepub.comcdnsciencepub.com Instead of a single product, an equilibrating system of four distinct compounds is generated. cdnsciencepub.com Three of these have been identified as the monothioketal, the bisthioketal, and a mixed thioketal-vinylthioether. cdnsciencepub.comcdnsciencepub.com A fourth, minor product was also observed, which was suggested to be a dimer formed via intermolecular thioketalization. cdnsciencepub.com This complex outcome highlights the nuanced reactivity of the dione functionality when reacting with different dithiol reagents.
| Reactant | Reagent | Catalyst | Products | Observations |
| 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione | 1,2-ethanedithiol | - | Bisthioketal derivative | Straightforward reaction, but slower than bicyclo[2.2.2]octane analogue. cdnsciencepub.com |
| 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione | 1,3-propanedithiol | Toluenesulfonic acid | Equilibrating mixture of 4 compounds (monothioketal, bisthioketal, mixed thioketal-vinylthioether, minor product). cdnsciencepub.com | Complex reaction outcome. cdnsciencepub.comcdnsciencepub.com |
Structural Elucidation and Stereochemical Investigations of Bicyclo 3.2.2 Nonane 2,4 Dione
Advanced Spectroscopic Characterization
The structural elucidation of bicyclo[3.2.2]nonane-2,4-dione and its derivatives relies on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecule's connectivity, functional groups, and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignment
NMR spectroscopy is a cornerstone technique for the analysis of the bicyclo[3.2.2]nonane framework, providing detailed information about the connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR are instrumental in resolving the signals for protons and carbons, including those at the bridgehead positions.
In the ¹³C NMR spectrum of related bicyclo[3.2.2]nonane diketone isomers, such as bicyclo[3.2.2]nonane-6,8-dione, the carbonyl carbons exhibit distinct signals in the downfield region, typically between δ 210–215 ppm. This region is characteristic of ketone functionalities within a bicyclic system. The precise chemical shifts for the C2 and C4 carbonyls in this compound would be influenced by their positions within the six-membered ring of the bicyclic system.
¹H NMR spectroscopy is crucial for understanding the conformation of the bicyclic system. Studies on various bicyclo[3.2.2]nonane derivatives have shown that the three-carbon bridge is highly mobile, leading to a rapid interconversion between equivalent conformations. gla.ac.uk This dynamic process often results in time-averaged signals, where the observed chemical shifts and coupling constants represent a blend of the contributing conformers. For instance, magnetic equivalence of certain protons can be explained by this rapid dynamic interconversion. gla.ac.uk In substituted derivatives, low-temperature NMR studies can sometimes "freeze out" these conformations, allowing for the determination of the activation energy of the interconversion process. gla.ac.uk
Table 1: Representative ¹³C NMR Chemical Shift Data for Bicyclic Ketones
| Compound | Functional Group | Typical Chemical Shift (δ, ppm) |
| Bicyclo[3.2.2]nonane-6,8-dione | Carbonyl Carbon (C=O) | 210 - 215 |
| Bicyclo[3.3.1]nonane derivatives | Carbonyl Carbon (C=O) | 184 - 221 ichem.md |
This table presents typical data for related compounds to illustrate the expected spectral regions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the two ketone groups. This band is typically observed in the region of 1700-1725 cm⁻¹. The exact frequency can provide clues about ring strain and conformation. In related bicyclic diketones, such as bicyclo[3.3.1]nonane-2,6-dione, these characteristic carbonyl peaks are well-documented.
High-resolution IR spectroscopy has also been employed in conformational studies of substituted bicyclo[3.2.2]nonane systems. For example, in alcohol derivatives, the technique has been used to detect the mobility of the hydrocarbon bridges. gla.ac.uk Both IR and Raman spectroscopy probe the vibrational energy levels of molecules, offering complementary information for a comprehensive structural analysis. lu.se
Mass Spectrometry Techniques (EI-MS, HR-EI-MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. For this compound (C₉H₁₂O₂), the molecular ion peak (M•+) in an electron ionization (EI) mass spectrum would appear at an m/z corresponding to its molecular weight.
High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula by distinguishing it from other compounds with the same nominal mass. The fragmentation of the molecular ion provides a fingerprint that is characteristic of the bicyclo[3.2.2]nonane skeleton. Common fragmentation pathways for cyclic ketones often involve alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangements if an appropriate gamma-hydrogen is available. The resulting fragment ions give valuable clues about the molecule's structure. libretexts.orguomosul.edu.iq
Circular Dichroism (CD) Spectroscopy for Chiral Bicyclo[3.2.2]nonane Derivatives
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. This method is particularly useful for determining the absolute configuration of enantiomerically pure bicyclo[3.2.2]nonane derivatives. nih.gov
For chiral ketones, the n→π* electronic transition of the carbonyl chromophore gives rise to a Cotton effect in the CD spectrum. The sign and intensity of this effect are highly sensitive to the stereochemical environment around the carbonyl group. The octant rule is an empirical method used to predict the sign of the Cotton effect based on the spatial arrangement of substituents relative to the carbonyl group. quick.cz
In molecules containing multiple chromophores, such as chiral bicyclo[3.2.2]nonane diones, through-space interactions can lead to exciton (B1674681) coupling, which results in characteristic bisignate (two-signed) signals in the CD spectrum. nih.gov The sign of this exciton couplet can be directly correlated to the absolute stereochemistry of the molecule. This approach has been successfully applied to various chiral bicyclic systems, including derivatives of bicyclo[3.3.1]nonane and oxabicyclo[3.2.2]nonane, to establish their absolute configurations. researchgate.netresearchgate.net
X-ray Crystallography and Solid-State Analysis of Bicyclo[3.2.2]nonane Diketones
X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise arrangement of atoms in the solid state. This technique would allow for the definitive determination of bond lengths, bond angles, and torsional angles of this compound.
For the bicyclo[3.2.2]nonane system, X-ray studies on derivatives have revealed important conformational features. For example, an X-ray diffraction study of an unsaturated bicyclo[3.2.2]nonene derivative indicated a "flattening" of the three-carbon bridge. gla.ac.uk Analysis of the crystal structure of a bicyclo[3.2.2]nonane diketone would confirm its preferred solid-state conformation, which is expected to be a distorted chair or boat form for the six-membered ring. Furthermore, crystallographic data would reveal details about intermolecular interactions, such as hydrogen bonding (if applicable in derivatives) and van der Waals forces, which dictate the crystal packing. chalmers.se
Conformational Analysis and Dynamics of the Bicyclo[3.2.2]nonane System
The bicyclo[3.2.2]nonane ring system is a conformationally mobile structure. It is generally understood to exist in a dynamic equilibrium between two interconverting conformations. gla.ac.uk This interconversion involves the flipping of the three-atom ethylene (B1197577) bridge between two equivalent positions relative to the six-membered ring.
The conformational properties of this system have been investigated using spectroscopic methods, particularly NMR. Studies on bicyclo[3.2.2]nonane-2,3-semidione and bicyclo[3.2.2]nonane-6,7-semidione have shown that the dynamic interconversion between the two possible conformations is rapid on the NMR timescale at various temperatures. gla.ac.uk This mobility is a key characteristic of the bicyclo[3.2.2]nonane skeleton. The presence of substituents, such as the ketone groups in the 2,4-dione, can influence the energy barrier of this interconversion and may lead to a preference for one conformation, although rapid exchange is still expected. gla.ac.uk
Mobility of Bridged Systems
The bicyclo[3.2.2]nonane skeleton is characterized by a seven-membered ring bridged by an ethylene group, creating a system with significant conformational freedom compared to more rigid bicyclic structures like the bicyclo[2.2.2]octane system. vu.lt Early research into the bicyclo[3.2.2]nonane system revealed that the three-carbon bridge is exceptionally mobile, leading to a rapid interconversion between equivalent conformations. gla.ac.uk This dynamic equilibrium is a key feature of the parent hydrocarbon and its derivatives.
The introduction of the dione (B5365651) functionality at the 2 and 4 positions is expected to influence this mobility. The presence of sp²-hybridized carbon atoms in the seven-membered ring can alter the ring's puckering and potentially affect the energy landscape of the conformational inversion. However, the fundamental flexibility of the bridged system is likely to be retained.
For comparative analysis, the related bicyclo[3.3.1]nonane system has been extensively studied. In its unsubstituted form, it predominantly adopts a dual chair conformation. vu.ltrsc.org However, the introduction of substituents can readily lead to the adoption of chair-boat or twist-boat conformations to alleviate steric strain. vu.lt This highlights the general principle that functionalization plays a critical role in dictating the preferred geometry of bridged bicyclic systems.
Influence of Substituents on Conformation
The conformational equilibrium of this compound is highly sensitive to the presence of substituents on the carbocyclic framework. These substituents can exert significant steric and electronic effects, thereby shifting the equilibrium towards a preferred conformation.
The placement of the carbonyl groups at the 2- and 4-positions already imposes certain conformational constraints. These groups influence the torsional angles within the seven-membered ring and can participate in dipole-dipole interactions that may favor specific arrangements.
When additional substituents are introduced, their influence on the conformation can be predicted based on fundamental stereochemical principles. Bulky substituents will tend to occupy positions that minimize steric interactions, such as pseudo-equatorial orientations on the seven-membered ring. The specific conformational outcome will be a delicate balance between minimizing steric repulsions, torsional strain, and transannular interactions.
While specific experimental data for substituted this compound is scarce, valuable insights can be drawn from studies on other bicyclo[3.2.2]nonane derivatives. For example, conformational studies on 2- and 3-substituted bicyclo[3.2.2]nonanes have been undertaken to understand the conformational preferences and biases introduced by various functional groups. gla.ac.uk
The following table summarizes the expected influence of hypothetical substituents on the conformation of this compound, based on general principles and data from related systems.
| Substituent Position | Substituent Type | Expected Influence on Conformation |
| C3 | Bulky alkyl group (e.g., -C(CH₃)₃) | The substituent will likely force the seven-membered ring into a conformation that allows it to occupy a pseudo-equatorial position to minimize 1,3-diaxial-like interactions. |
| C6 or C7 (on the ethylene bridge) | Small polar group (e.g., -OH, -NH₂) | The influence may be less pronounced sterically but could affect the overall dipole moment and intermolecular interactions in the solid state. Electronic effects might slightly alter the energy barrier of ring inversion. |
| Bridgehead (C1 or C5) | Methyl group | A substituent at a bridgehead position would introduce steric strain and could potentially distort the overall geometry of the bicyclic system, although the fundamental conformational processes would likely persist. |
It is important to note that the actual conformational preference of a substituted this compound would need to be determined experimentally, for instance, through detailed NMR spectroscopic analysis (including NOE experiments) and X-ray crystallography, or by using computational chemistry methods to model the relative energies of different conformers.
Theoretical and Computational Studies of Bicyclo 3.2.2 Nonane 2,4 Dione
Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of bicyclic diones. These calculations allow for the determination of fundamental properties that govern the molecule's stability and reactivity.
Key electronic properties computed for molecules like Bicyclo[3.2.2]nonane-2,4-dione include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to be reactive. For a dione (B5365651), the HOMO is typically associated with the oxygen lone pairs, while the LUMO is centered on the π* orbitals of the carbonyl groups.
Another important aspect is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. In this compound, the MEP would show significant negative potential around the carbonyl oxygen atoms, identifying them as likely sites for electrophilic attack. Conversely, the carbonyl carbon atoms would exhibit a positive potential, marking them as susceptible to nucleophilic attack.
These computational predictions of reactivity are crucial for designing synthetic routes and understanding the chemical behavior of the compound.
Table 1: Representative Calculated Electronic Properties for a Bicyclic Dione System Note: This table presents typical data obtained from DFT calculations for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the cited literature.
| Parameter | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (e.g., oxygen lone pairs) |
| LUMO Energy | -1.2 eV | Region of electron acceptance (e.g., carbonyl carbons) |
| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |
| Dipole Moment | ~3.5 D | Reflects the polar nature due to the two carbonyl groups |
Molecular Dynamics Simulations for Conformational Space Exploration and Interaction Analysis
The Bicyclo[3.2.2]nonane framework possesses significant conformational flexibility due to its bridged-ring structure. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the potential energy surface of such molecules, revealing the accessible conformations and the energetic barriers between them. acs.orgsdu.edu.cn
An MD simulation tracks the atomic motions of a molecule over time by solving Newton's equations of motion. acs.org For this compound, these simulations can identify the most stable conformations of the seven-membered ring and the six-membered ring within the bicyclic system. The rigid structure of the bicyclic core imposes constraints on the possible conformations. vu.lt By simulating the molecule in different environments, such as in a vacuum or in a solvent, researchers can analyze how intermolecular interactions influence its conformational preferences. acs.orgpreprints.org
These simulations provide insights into the dynamic behavior of the molecule, which is crucial for understanding its interactions with other molecules, such as enzymes or reactants in a solution. The results can be visualized as trajectories of atomic positions and analyzed to determine key structural parameters like bond lengths, bond angles, and dihedral angles over time.
Computational Approaches to Crystal Structure Prediction and Lattice Energy Calculations for Bicyclic Diones
Predicting the crystal structure of an organic molecule from its chemical diagram alone is a major goal in computational chemistry, known as Crystal Structure Prediction (CSP). wikipedia.orgnih.gov CSP methods are particularly important for understanding polymorphism—the ability of a compound to exist in multiple crystal forms—which is critical in fields like pharmaceuticals and materials science. nih.gov
CSP involves two main steps: generating a vast number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energy. nih.gov The lattice energy is the energy released when gaseous ions or molecules come together to form a solid crystal lattice. docsity.comstudylib.net A variety of computational methods, including evolutionary algorithms and simulated annealing, are used to explore the vast configurational space of possible crystal structures. wikipedia.orgarxiv.orguspex-team.org
For bicyclic diones, the final ranking of predicted structures is typically performed using accurate quantum mechanical methods or customized force fields to calculate the lattice energies. wikipedia.org These calculations account for the intermolecular forces, such as van der Waals interactions and hydrogen bonding (if applicable), that stabilize the crystal structure. The structures with the lowest lattice energies are considered the most likely to be observed experimentally.
Table 2: Factors Influencing Lattice Energy in Bicyclic Diones
| Factor | Effect on Lattice Energy | Computational Consideration |
|---|---|---|
| Molecular Shape & Symmetry | Affects how efficiently molecules can pack. Higher symmetry can lead to denser packing and more stable lattices. | Generation of diverse packing arrangements in various space groups. |
| Intermolecular Forces | Stronger forces (e.g., dipole-dipole interactions from carbonyl groups) lead to higher (more negative) lattice energies. | Accurate calculation of electrostatic and van der Waals interactions using force fields or DFT. |
| Molecular Flexibility | Conformational changes can allow for better packing, but may come at an energetic cost to the molecule itself. | Balancing intramolecular (conformational) energy with intermolecular energy. |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.
For reactions involving this compound, such as reductions, enolate formations, or rearrangements, computational methods can provide a step-by-step description of the atomic-level changes. For instance, in a base-catalyzed reaction, calculations can model the initial interaction of the base with the dione, the formation of an intermediate, and subsequent reaction steps. beilstein-journals.org A study on the base-catalyzed reactions of a different cyclic dione, cyclobutane-1,2-dione, demonstrated how computational methods can evaluate different possible reaction pathways, such as ring-opening or rearrangement. beilstein-journals.org
The activation energy for each step can be calculated from the energy difference between the reactants and the transition state. This information is crucial for predicting reaction rates and understanding the factors that control the selectivity of a reaction. This predictive power allows chemists to optimize reaction conditions and design more efficient synthetic strategies. Recently, the mechanism for the formation of a bicyclo[3.2.2]nonane skeleton by a fungal P450 enzyme was investigated, showcasing how computational approaches can unravel complex biological reaction pathways. nih.gov
Synthetic Utility and Applications of Bicyclo 3.2.2 Nonane 2,4 Dione and Its Analogues
Bicyclo[3.2.2]nonane-2,4-dione as a Synthetic Intermediate for Complex Molecules
The constrained, three-dimensional structure of the bicyclo[3.2.2]nonane skeleton makes it a valuable building block for constructing intricate molecular architectures. Its derivatives serve as key intermediates in the synthesis of challenging target molecules, including biologically active natural products.
Role in Total Synthesis of Natural Products (e.g., Ryanodine, Acremoxanthone A)
The bicyclo[3.2.2]nonane core is a characteristic feature of several complex natural products, and its construction is often a pivotal challenge in their total synthesis.
Acremoxanthone A: This natural product is part of a class of anthraquinone-xanthone heterodimers that feature a unique bicyclo[3.2.2]nonane skeleton connecting the two polycyclic moieties. thieme-connect.com The synthesis of this core has been a significant focus of research. A model study toward the total synthesis of Acremoxanthone A highlights a convergent approach where the construction of the bicyclo[3.2.2]nonane framework is a key objective. thieme-connect.comthieme-connect.com The strategy involves building a functionalized cyclohexenone and then forming the bridged system through a palladium-catalyzed conjugate addition. thieme-connect.de This demonstrates the utility of bicyclo[3.2.2]nonane ketones as foundational intermediates.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| Dehydrogenation | Ketone 7 | LDA; PhS(Cl)=Nt-Bu, –78 °C | Enone 8 | 97 |
| Conjugate Addition | Enone 8, Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, toluene/H₂O, 80 °C | Ketone 9 | 91 |
| Triflation | Ketone 9 | KHMDS, PhNTf₂, THF, –78 °C to 0 °C | Enol triflate 13 | 90 |
| Reduction | Enol triflate 13 | HCO₂H, i-Pr₂NEt, cat. Pd(OAc)₂, Ph₃P, DMF, 30 °C | Olefin 14 | High Yield |
Table 1: Key steps in a model synthesis of the bicyclo[3.2.2]nonane core for Acremoxanthone A. thieme-connect.de
Building Blocks for Polycyclic Architectures
The bicyclo[3.2.2]nonane ring system is a structurally rare scaffold in natural products but provides a robust foundation for building larger, polycyclic molecules. thieme-connect.com Its inherent rigidity and defined spatial arrangement of substituents make it an ideal starting point for complex constructions. In the synthesis of Acremoxanthone A, for instance, the pre-formed bicyclo[3.2.2]nonane unit is later fused to other ring systems. researchgate.netresearchgate.net This modular approach, where the bicyclic core is constructed and then elaborated, is a common strategy. The framework is also found in various alkaloids, such as alstonlarsine, further underscoring its significance as a core structural motif in complex natural products. tu-dortmund.de
Development of Functionalized Bicyclo[3.2.2]nonane Derivatives
Beyond total synthesis, derivatives of bicyclo[3.2.2]nonane are being developed for applications in materials science, leveraging the scaffold's unique structural properties.
Incorporation into Polymer Intermediates
Research has been conducted on incorporating the bicyclo[3.2.2]nonane ring into polymer intermediates to create polyesters with specific physical properties. A notable study describes the preparation of 1,5-bis(hydroxymethyl)bicyclo[3.2.2]nonane, which can be used as a diol monomer in condensation polymerizations. cdnsciencepub.com This specific monomer was synthesized from a derivative of a different isomer, 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione. cdnsciencepub.comcdnsciencepub.com The synthesis involved the alkylation of the sodium salt of diethyl succinylsuccinate. cdnsciencepub.com Although this work focuses on the 6,8-dione, it establishes the principle that bicyclo[3.2.2]nonane diones are viable precursors to bifunctional monomers for polymer synthesis. The resulting polymers are noted to have different properties compared to those made from the analogous bicyclo[2.2.2]octane system. cdnsciencepub.com
Design of Rigid Scaffolds in Materials Science
Rigid molecular scaffolds are crucial in materials science for creating materials with predictable structures and properties, such as high thermal stability and specific mechanical characteristics. Nonconjugated hydrocarbons like bicyclic alkanes are explored as mimics for benzene rings or as rigid linear linkers. researchgate.net The bicyclo[3.2.2]nonane system, with its fixed three-dimensional structure, serves this purpose by locking the orientation of attached functional groups. acs.org However, its geometry presents some limitations compared to other bicyclic systems. For instance, the bridgehead functional groups in the bicyclo[3.2.2]nonane system are positioned at an angle of approximately 150°, in contrast to the 180° linear arrangement in the bicyclo[2.2.2]octane system. nasa.gov This difference in bond angle reduces symmetry and can lead to lower melting points in derived polymers, making the material softer and amorphous. nasa.govvt.edu
Comparative Studies with Related Bicyclic Diketones (e.g., Bicyclo[3.3.1]nonane-2,6-dione, Bicyclo[3.2.1]octane-2,4-dione)
The properties and synthetic utility of this compound can be better understood by comparing it with other bridged bicyclic diketones.
Bicyclo[3.3.1]nonane-2,6-dione: This system is composed of two fused six-membered rings. Unlike the more constrained bicyclo[3.2.2]nonane, the bicyclo[3.3.1]nonane framework is conformationally more flexible and typically exists in a stable twin-chair conformation. researchgate.net This conformational preference influences its reactivity and how substituents are oriented. Its synthesis is well-established, often involving condensation reactions. rsc.org
Bicyclo[3.2.1]octane-2,4-dione: This diketone features a five-membered ring fused with a six-membered ring. It is a key intermediate for certain potent herbicides. researchgate.net Efficient one-pot syntheses for this scaffold have been developed. researchgate.net The ring strain and reactivity differ significantly from the bicyclo[3.2.2]nonane system due to the different bridge lengths (3,2,1 vs. 3,2,2). Tandem Michael-Aldol reactions are a common strategy to access this bicyclic system. ucl.ac.uk
| Feature | This compound | Bicyclo[3.3.1]nonane-2,6-dione | Bicyclo[3.2.1]octane-2,4-dione |
| IUPAC Name | This compound | Bicyclo[3.3.1]nonane-2,6-dione | Bicyclo[3.2.1]octane-2,4-dione |
| Molecular Formula | C₉H₁₂O₂ | C₉H₁₂O₂ | C₈H₁₀O₂ |
| Bridge Sizes | [3.2.2] (3, 2, and 2 carbon atoms) | [3.3.1] (3, 3, and 1 carbon atoms) | [3.2.1] (3, 2, and 1 carbon atoms) |
| Key Structural Feature | Fused six- and seven-membered rings | Two fused six-membered rings | Fused five- and six-membered rings |
| Conformation | Relatively rigid structure | Flexible, prefers twin-chair conformation researchgate.net | Constrained bridged system |
| Common Synthetic Routes | Diels-Alder reactions, Ring expansion | Condensation, Double Michael addition rsc.orgrsc.org | Michael-Aldol annulation, Rearrangement reactions researchgate.netmdpi.com |
Table 2: Comparative properties of selected bicyclic diketones.
Future Directions in Bicyclo 3.2.2 Nonane 2,4 Dione Research
Exploration of Novel Synthetic Methodologies
The synthesis of the bicyclo[3.2.2]nonane core has traditionally relied on methods such as Diels-Alder reactions and ring expansions of smaller bicyclic systems. evitachem.com Future research will likely focus on developing more efficient, stereoselective, and versatile synthetic strategies.
A significant area for advancement lies in asymmetric synthesis . The development of catalytic, enantioselective methods to access chiral bicyclo[3.2.2]nonane-2,4-dione scaffolds is a critical next step. Research into stereoselective Diels-Alder reactions, for instance, has shown promise in creating highly functionalized bicyclo[3.2.2]nonene derivatives with control over multiple stereocenters. beilstein-journals.orgnih.govd-nb.infodoaj.org Future work could expand on these successes by designing chiral catalysts and substrates specifically tailored for the synthesis of the dione (B5365651).
Furthermore, tandem reaction sequences present an opportunity for rapid and efficient construction of the bicyclic dione framework. Methodologies such as tandem cyclopropanation/Cope rearrangements, which have been successfully employed for related aza-bicyclo[3.2.2]nonane systems, could be adapted. acs.org Exploring novel domino reactions, potentially initiated by a Michael-aldol sequence on a suitable precursor, could provide a powerful tool for assembling the core structure with a high degree of molecular complexity in a single step. ucl.ac.uk The development of inverse-electron-demand Diels-Alder (iEDDA) reactions also offers a promising avenue to access densely substituted bicyclo[3.2.2]nonanes, a strategy that has recently led to the discovery of a bioactive derivative. researchgate.net
| Synthetic Strategy | Potential Advancement | Key Research Focus |
| Asymmetric Catalysis | Enantiomerically pure bicyclo[3.2.2]nonane-2,4-diones | Design of chiral Lewis acids or organocatalysts for stereoselective cycloadditions. |
| Tandem Reactions | Increased synthetic efficiency and complexity | Adaptation of known tandem processes (e.g., cyclopropanation/Cope) and discovery of new domino sequences. |
| iEDDA Reactions | Access to novel substitution patterns | Exploration of new diene/dienophile partners for the synthesis of functionalized bicyclo[3.2.2]nonanes. researchgate.net |
Investigation of Undiscovered Reactivity Patterns
The reactivity of this compound is largely dictated by the two carbonyl groups, which can undergo typical reactions such as condensation and reduction. evitachem.com However, the unique structural constraints of the bicyclic system may give rise to novel and unexpected reactivity that warrants further investigation.
One area of interest is the potential for skeletal rearrangements . Studies on related systems have shown that bicyclo[3.2.2]nonane derivatives can isomerize to the thermodynamically more stable bicyclo[3.3.1]nonane or the kinetically favored bicyclo[4.2.1]nonane systems under certain conditions. rsc.orgcdnsciencepub.com A systematic study of the conditions (e.g., acidic, basic, thermal) that promote such rearrangements in this compound could uncover new pathways to other valuable bicyclic frameworks.
The interplay between the two carbonyl groups could also be exploited to a greater extent. Research into selective functionalization of one carbonyl group over the other would significantly enhance the synthetic utility of this compound. This could be achieved through the use of sterically demanding reagents or by leveraging subtle differences in the electronic environment of the two carbonyls. Furthermore, the enol forms of the β-dione system could participate in a wider range of reactions than currently documented, including novel cycloadditions or transition metal-catalyzed cross-coupling reactions. mdpi.comnih.govresearchgate.net
Advanced Computational Modeling and Prediction
Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level. While preliminary computational studies have been conducted on related systems, a more in-depth and systematic computational investigation of the title compound is a key future direction.
Conformational analysis using high-level density functional theory (DFT) calculations can provide a detailed picture of the accessible conformations of the this compound ring system and how substituents influence the conformational landscape. gla.ac.uk This understanding is crucial for designing derivatives with specific three-dimensional shapes for applications in medicinal chemistry and materials science.
Computational modeling can also be used to predict reactivity and reaction mechanisms . For instance, calculations can help to elucidate the transition states of potential skeletal rearrangements, guiding experimental efforts to favor specific outcomes. Furthermore, computational screening of potential catalysts for asymmetric syntheses could accelerate the discovery of new and efficient synthetic methods. The use of molecular balance models, which have been employed in dibenzobicyclo[3.2.2]nonane systems to quantify noncovalent interactions, showcases the synergy between computational and experimental approaches that could be applied to the dione. vu.nl
| Computational Method | Research Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Conformational analysis and reaction mechanism studies. | Preferred conformations, transition state energies, spectroscopic properties. |
| Molecular Dynamics (MD) | Simulation of dynamic behavior in different environments. | Understanding of conformational flexibility and solvent effects. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling interactions with biological macromolecules. | Prediction of binding modes and affinities for enzyme inhibition. |
Expansion of Applications in Organic Synthesis and Interdisciplinary Fields
The rigid yet flexible bicyclo[3.2.2]nonane scaffold holds significant potential for a wide range of applications, many of which are still in their infancy. Future research should focus on leveraging the unique properties of this compound as a versatile building block.
In medicinal chemistry , the bicyclo[3.2.2]nonane framework can serve as a bioisostere for other cyclic systems or as a scaffold for the spatial presentation of pharmacophoric groups. researchgate.net Derivatives have already shown promise as modulators of nicotinic acetylcholine (B1216132) receptors and as autophagy regulators. researchgate.net The dione functionality provides convenient handles for the synthesis of diverse libraries of compounds for screening against a wide range of biological targets.
In materials science , the rigid structure of the bicyclo[3.2.2]nonane core makes it an attractive component for the synthesis of novel polymers with tailored thermal and mechanical properties. cdnsciencepub.comcore.ac.uk The dione groups can be used to incorporate the bicyclic unit into polymer backbones or as cross-linking sites. The development of polymers containing this scaffold could lead to materials with enhanced stability and unique physical properties.
Finally, the potential for this compound and its derivatives in asymmetric catalysis as chiral ligands for transition metals is an underexplored area. The synthesis of enantiomerically pure derivatives could provide access to a new class of ligands with a well-defined three-dimensional structure, potentially leading to high levels of stereocontrol in a variety of chemical transformations.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Bicyclo[3.2.2]nonane-2,4-dione, and what are their key challenges?
- Methodology : The compound can be synthesized via solvolysis of 2-bicyclo[3.2.2]nonyl tosylates in methanol or trifluoroethanol (TFE), yielding bicyclo[3.3.1]nonane derivatives as side products. Key challenges include low yields (15–47%) and competing pathways leading to structural rearrangements . Alternative methods involve oxidative protocols, such as NCS oxidation of ethylenedioxy-protected intermediates derived from bicyclo[3.3.1]non-3-en-2-ones, which require precise control of reaction conditions to avoid over-oxidation .
Q. How does the bicyclo[3.2.2] framework influence conformational stability?
- Methodology : X-ray crystallography and computational studies (e.g., AM1 calculations) reveal that the bicyclo[3.2.2] system adopts a boat-like conformation due to torsional strain. Symmetrical conformations are stabilized by nonbonded interactions between bridgehead carbons, as observed in bicyclo[3.2.2]nonane-2,3-semidione derivatives . Dynamic NMR spectroscopy can further elucidate ring-flipping dynamics.
Q. What reactivity patterns are observed in solvolysis reactions involving bicyclo[3.2.2]nonane derivatives?
- Methodology : Solvolysis of 2-bicyclo[3.2.2]nonyl tosylates in buffered methanol/TFE generates classical carbocation intermediates, leading to products like 2-bicyclo[3.3.1]nonene and exo-2-R-bicyclo[3.3.1]nonane. Competing pathways (e.g., hydride shifts) must be suppressed using sterically hindered bases like 2,6-lutidine to favor desired products .
Advanced Research Questions
Q. How can this compound serve as a scaffold for bioactive molecule design?
- Methodology : The rigid bicyclic core mimics natural product frameworks (e.g., hyperforin) and can be functionalized via Baeyer-Villiger oxidation or nucleophilic additions. For example, diketone moieties enable regioselective lactone formation, which is critical for designing enzyme inhibitors. Computational docking studies (e.g., AutoDock Vina) help predict binding interactions .
Q. How do researchers resolve contradictions in solvolysis yields across studies?
- Methodology : Yield discrepancies arise from solvent polarity, counterion effects, and carbocation stability. Kinetic isotope effect (KIE) studies and isotopic labeling (e.g., deuterated solvents) can differentiate between SN1 and SN2 mechanisms. High-level DFT calculations (e.g., M06-2X/cc-pVTZ) model transition states to rationalize competing pathways .
Q. What computational tools are used to predict regioselectivity in oxidative transformations of bicyclo[3.2.2]nonane derivatives?
- Methodology : Kinetic parameters (e.g., activation energy barriers) for oxidation at C2 vs. C9 positions are computed using Gaussian or ORCA software. For example, mCPBA-mediated oxidation favors C9 due to reduced torsional strain in the tetrahedral intermediate. Natural Bond Orbital (NBO) analysis identifies hyperconjugative effects influencing selectivity .
Q. How can enantioselective synthesis of this compound derivatives be achieved?
- Methodology : Biocatalytic resolution using engineered Saccharomyces cerevisiae or lipases (e.g., Lipase YS) enables kinetic resolution of racemic mixtures. Dynamic kinetic resolution (DKR) protocols with chiral catalysts (e.g., Ru-Pheox) or asymmetric organocatalysts (e.g., proline derivatives) are under investigation for scalable enantiomer production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
